4-(3-Formylthiophen-2-yl)benzonitrile
Overview
Description
“4-(3-Formylthiophen-2-yl)benzonitrile” is a chemical compound with the CAS Number: 1215859-07-6. It has a molecular weight of 213.26 g/mol and a molecular formula of C12H7NOS . It is a solid substance .
Physical And Chemical Properties Analysis
“4-(3-Formylthiophen-2-yl)benzonitrile” is a solid substance . It has a melting point of 102 - 104 degrees . The compound has a molecular weight of 213.26 g/mol .Scientific Research Applications
1. Biological and Chemical Synthesis
A series of compounds structurally related to 4-(3-Formylthiophen-2-yl)benzonitrile were synthesized and exhibited various biological activities. Compounds like 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile showcased significant antibacterial activity against Pseudomonas aeruginosa and strong NO scavenging capabilities. This indicates the potential of these compounds in the development of antibacterial agents and antioxidants (Ali et al., 2013).
2. Optoelectronic Applications
Derivatives of 4-(3-Formylthiophen-2-yl)benzonitrile, such as 3-(4-(diethylamino)phenyl)-2-(5-formylthiophen-2-yl)acrylonitrile and its analogs, have been synthesized and characterized for use in optoelectronic devices. These compounds exhibit nonlinear optical limiting behavior under laser excitation, making them suitable for applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
3. Antitumor and DNA Binding Applications
A compound with a similar structure, 4-(2-bromoacetyl)benzonitrile, was used to produce a tridentate NNN ligand, which showed potential anticancer activity against U937 human monocytic cells. Additionally, the ligand exhibited intercalative DNA binding properties, suggesting its potential application in cancer treatment and molecular biology (Bera et al., 2021).
4. Photonic and Electrochemical Applications
Compounds related to 4-(3-Formylthiophen-2-yl)benzonitrile have been synthesized for use in photonic and electrochemical applications. For instance, luminescent derivatives were studied for their liquid crystalline behavior, and their optical properties indicated their potential as blue emitting materials. These materials could be applied in electrochromic devices and other optoelectronic components (Ahipa et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-(3-formylthiophen-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-11(8-14)5-6-15-12/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXAGVEVGSWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylthiophen-2-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.